N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Overview
Description
N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Mechanism of Action
Target of Action
The primary target of N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from entering the S phase and thus inhibiting DNA replication .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth . This is achieved through the induction of cell cycle arrest, which prevents the cells from proliferating .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine are largely determined by its interactions with various biomolecules. It has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is likely due to the compound’s ability to bind to the active site of the enzyme, thereby preventing its normal function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit CDK2, which could lead to alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that most of the compounds in this class showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and formylated compounds under acidic or basic conditions.
Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the triazolopyrimidine core is replaced by the morpholino group.
Attachment of the Ethoxypropyl Chain: The ethoxypropyl chain is attached through alkylation reactions, often using ethoxypropyl halides in the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential therapeutic benefits.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
7-(benzyloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine: Another triazolopyrimidine derivative with similar structural features but different substituents.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with a similar core structure but different functional groups, often studied for their kinase inhibitory activities.
Uniqueness
N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the morpholino group and the ethoxypropyl chain may enhance its solubility, bioavailability, and interaction with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-7-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2/c1-2-21-7-3-4-14-13-15-11-10(17-19-18-11)12(16-13)20-5-8-22-9-6-20/h2-9H2,1H3,(H2,14,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVBZWLHWCQLPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=NNN=C2C(=N1)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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